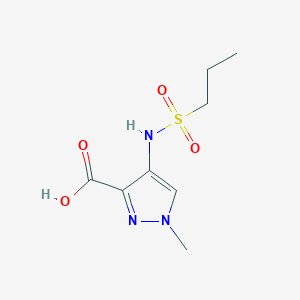
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
準備方法
The synthesis of 1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One common method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, cyclization, and hydrolysis . The reaction conditions are carefully controlled to optimize yield and purity, making the process suitable for industrial production.
化学反応の分析
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction could produce corresponding amines.
科学的研究の応用
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: Another related compound with variations in the ester group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific sulfonylamino group, which imparts unique chemical and biological properties.
生物活性
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, presenting data from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O₄S
- Molecular Weight : 233.28 g/mol
- IUPAC Name : 1-Methyl-4-(propylsulfonylamino)-1H-pyrazole-3-carboxylic acid
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific findings related to the biological activity of this compound.
Antifungal Activity
A study on pyrazole derivatives demonstrated that compounds with similar structures exhibited significant antifungal properties. The compound was evaluated against various phytopathogenic fungi, showing moderate to high efficacy in inhibiting mycelial growth. The structure-activity relationship (SAR) analysis indicated that the presence of the propylsulfonylamino group enhances antifungal activity through improved interaction with fungal cell membranes .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies indicated that this compound significantly reduces prostaglandin E2 (PGE2) production, a marker of inflammation .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored in several studies. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Preliminary data suggests that this compound may inhibit specific kinases involved in cancer progression .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as COX and certain kinases, leading to reduced inflammation and cancer cell growth.
- Membrane Interaction : Its sulfonamide group enhances membrane permeability, facilitating better interaction with fungal cells and potentially increasing antifungal efficacy.
- Molecular Docking Studies : In silico studies have shown that the compound can form hydrogen bonds with target proteins, which is crucial for its inhibitory effects .
Case Studies and Research Findings
特性
分子式 |
C8H13N3O4S |
|---|---|
分子量 |
247.27 g/mol |
IUPAC名 |
1-methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O4S/c1-3-4-16(14,15)10-6-5-11(2)9-7(6)8(12)13/h5,10H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
BSDINXXRVLWLRV-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)NC1=CN(N=C1C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















